molecular formula C15H12BrFO B1360494 4'-Bromo-2'-fluoro-3-phenylpropiophenone CAS No. 898764-54-0

4'-Bromo-2'-fluoro-3-phenylpropiophenone

Cat. No.: B1360494
CAS No.: 898764-54-0
M. Wt: 307.16 g/mol
InChI Key: WZFGKUHXSCEYTQ-UHFFFAOYSA-N
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Description

4’-Bromo-2’-fluoro-3-phenylpropiophenone is a chemical compound that belongs to the class of phenylpropanoids. It is commonly used in medical, environmental, and industrial research. This compound is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, which imparts unique chemical properties.

Scientific Research Applications

4’-Bromo-2’-fluoro-3-phenylpropiophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is used in the study of biological pathways and mechanisms.

    Industry: The compound is used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 4’-Bromo-2’-fluoro-3-phenylpropiophenone typically involves halogenation reactions. One common method involves the bromination and fluorination of a phenylpropiophenone precursor. The reaction conditions often include the use of bromine and fluorine sources in the presence of catalysts to facilitate the halogenation process . Industrial production methods may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4’-Bromo-2’-fluoro-3-phenylpropiophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4’-Bromo-2’-fluoro-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical processes, making the compound valuable for research in medicinal chemistry and pharmacology .

Comparison with Similar Compounds

4’-Bromo-2’-fluoro-3-phenylpropiophenone can be compared with other halogenated phenylpropiophenones, such as:

  • 4’-Chloro-2’-fluoro-3-phenylpropiophenone
  • 4’-Iodo-2’-fluoro-3-phenylpropiophenone
  • 4’-Bromo-2’-chloro-3-phenylpropiophenone

These similar compounds share structural similarities but differ in their halogen substituents, which can affect their chemical properties and reactivity. The unique combination of bromine and fluorine in 4’-Bromo-2’-fluoro-3-phenylpropiophenone imparts distinct characteristics that make it valuable for specific research applications .

Properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO/c16-12-7-8-13(14(17)10-12)15(18)9-6-11-4-2-1-3-5-11/h1-5,7-8,10H,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFGKUHXSCEYTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643988
Record name 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898764-54-0
Record name 1-(4-Bromo-2-fluorophenyl)-3-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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